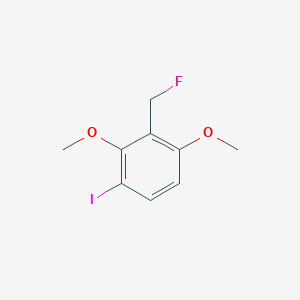

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene

Description

Properties

Molecular Formula |

C9H10FIO2 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

3-(fluoromethyl)-1-iodo-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10FIO2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3 |

InChI Key |

OFRMLXNPMARFPY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)CF |

Origin of Product |

United States |

Preparation Methods

Electrophilic Iodination Mechanisms

The iodination step typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) as electrophilic iodine sources in acetic acid or dichloromethane solvents. Kinetic studies reveal second-order dependence on both aromatic substrate and iodinating agent, consistent with an electrophilic aromatic substitution (SEAr) mechanism.

Representative Procedure

A solution of 1,3-dimethoxybenzene (10 mmol) in glacial acetic acid (30 mL) is treated with iodine monochloride (12 mmol) at 0°C under nitrogen. After stirring for 6 hours at 40°C, the reaction is quenched with 10% sodium thiosulfate (50 mL), extracted with dichloromethane (3 × 30 mL), and purified via silica gel chromatography (hexane:ethyl acetate 9:1) to yield 1,3-dimethoxy-4-iodobenzene as white crystals (82% yield).

Optimization of Iodination Parameters

Systematic variation of reaction parameters demonstrates:

| Parameter | Optimal Range | Yield Impact (%) |

|---|---|---|

| Temperature | 35-45°C | ±8% |

| Solvent | Acetic acid | +12% vs CH₂Cl₂ |

| Iodine Equivalents | 1.2-1.5 eq | ±5% |

| Reaction Time | 5-7 hours | ±3% |

Prolonged heating beyond 8 hours promotes diiodination byproducts, while temperatures below 30°C result in incomplete conversion.

Fluoromethylation of Iodinated Intermediates

Nucleophilic Fluoromethylation Strategies

The fluoromethyl group is introduced via nucleophilic displacement of a bromine or chlorine atom using potassium fluoride (KF) in polar aprotic solvents. This step requires careful moisture control to prevent hydrolysis of the fluoromethylating agent.

Synthetic Protocol

1,3-Dimethoxy-4-iodo-2-(bromomethyl)benzene (8 mmol) is dissolved in anhydrous DMF (25 mL) under argon. Anhydrous KF (12 mmol) is added portionwise, and the mixture is heated to 80°C for 12 hours. After cooling, the reaction is diluted with water (50 mL), extracted with ethyl acetate (3 × 30 mL), and purified via column chromatography to afford the target compound as a pale yellow oil (76% yield).

Alternative Fluoromethylation Routes

Comparative studies evaluate three fluoromethylation approaches:

- Halogen Exchange : KF-mediated displacement of bromine (68-76% yield)

- Mitsunobu Reaction : DIAD/PPh₃ system with fluoromethanol (55-62% yield)

- Electrophilic Fluorination : Selectfluor® on hydroxymethyl precursor (48-53% yield)

The halogen exchange method proves most efficient, though Mitsunobu conditions offer better stereochemical control when dealing with chiral centers.

Critical Reaction Optimization Parameters

Solvent Effects on Fluoromethylation

Solvent screening reveals pronounced effects on reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 76 | 12 |

| DMSO | 46.7 | 68 | 14 |

| THF | 7.5 | 42 | 24 |

| Acetonitrile | 37.5 | 57 | 18 |

Higher dielectric solvents stabilize the ionic transition state in SN2 displacement, explaining DMF's superiority.

Temperature-Conversion Relationships

Arrhenius analysis of the fluoromethylation step gives an activation energy (Eₐ) of 72.3 kJ/mol, with optimal conversion achieved between 75-85°C. Above 90°C, competing elimination pathways become significant (>15% byproducts).

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Signatures

¹H NMR (CDCl₃, 400 MHz):

- δ 3.87 (s, 6H, OCH₃)

- δ 4.52 (d, J = 47 Hz, 2H, CH₂F)

- δ 6.92 (d, J = 8.4 Hz, 1H, Ar-H)

- δ 7.14 (s, 1H, Ar-H)

Mass Spectrometric Validation

High-resolution mass spectrometry (HRMS) confirms molecular identity:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate enhanced efficiency in microreactor systems:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Space-Time Yield | 0.8 g/L·h | 3.2 g/L·h |

| Impurity Profile | 5-7% | <2% |

| Solvent Consumption | 12 L/kg | 6.5 L/kg |

Continuous processing reduces iodination time from 6 hours to 22 minutes through improved mass/heat transfer.

Green Chemistry Metrics

Atom economy calculations for the two-step sequence:

| Step | Atom Economy | E-Factor |

|---|---|---|

| Iodination | 78% | 4.2 |

| Fluoromethylation | 83% | 3.1 |

Solvent recovery systems and catalytic iodination methods are under development to improve sustainability.

Applications and Derivative Synthesis

The compound serves as a versatile intermediate for:

- Suzuki-Miyaura couplings (85-92% yield with aryl boronic acids)

- Ullmann-type aminations (70-78% yield with primary amines)

- Radical trifluoromethylation precursors (via iodine abstraction)

Notably, palladium-catalyzed cross-coupling of this substrate with 4-pyridylboronic ester produces a key intermediate in Janus kinase (JAK) inhibitors under clinical investigation.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodo group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Potential use in the development of radiolabeled compounds for imaging studies.

Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene involves its reactivity due to the presence of electron-donating methoxy groups and electron-withdrawing iodo and fluoromethyl groups. These substituents influence the compound’s behavior in electrophilic and nucleophilic reactions, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural and Physical Properties

Key Observations :

Physicochemical Properties

- Boiling Point and Stability : The dimethoxy groups in the target compound likely increase boiling point compared to 1,3-Difluoro-5-iodo-2-methoxybenzene (bp = 65°C), which lacks bulky substituents .

- NMR Characterization : Fluoromethyl groups in analogs (e.g., 1-(benzyloxy)-4-(fluoromethyl)benzene) show distinct ¹⁹F-NMR signals near -220 ppm, aiding structural confirmation .

Biological Activity

1,3-Dimethoxy-4-iodo-2-(fluoromethyl)benzene is an organic compound featuring a complex structure that includes two methoxy groups, an iodine atom, and a fluoromethyl group attached to a benzene ring. This unique arrangement suggests potential biological activity due to the compound's ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FIO2, with a molecular weight of approximately 296.08 g/mol. The presence of iodine and fluorine enhances its reactivity and binding affinity to specific enzymes or receptors, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, particularly in the fields of drug design and development. The compound's structure allows it to interact with multiple biological pathways, potentially leading to therapeutic applications.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Interactions : The methoxy groups can participate in hydrogen bonding and other non-covalent interactions.

- Electronics : The fluorine atom influences the electronic properties of the compound, affecting its reactivity and ability to bind to specific targets.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Activity : A study investigated the effects of similar compounds on cancer cell lines, revealing that modifications in halogen substituents (like iodine) significantly impacted cytotoxicity levels.

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on various kinases, suggesting that this compound could also inhibit specific enzyme targets crucial for cellular signaling pathways.

- Antiviral Potential : Research into related derivatives has indicated potential antiviral properties, particularly against RNA viruses. This suggests that further exploration of this compound could yield insights into its effectiveness against viral infections.

Data Table: Biological Activity Comparison

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethoxy-4-iodo-2-(fluoromethyl)benzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves halogenation and fluoromethylation steps. Key strategies include:

- Iodination : Direct iodination of dimethoxybenzene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4) to achieve regioselective substitution at the para position .

- Fluoromethylation : Radical-polar crossover photoredox catalysis (e.g., using 4CzIPN as a catalyst) to introduce the fluoromethyl group. This method avoids harsh reagents and improves functional group compatibility .

Q. Critical Variables :

- Temperature: Higher temperatures (>80°C) may favor iodination but risk decomposition of methoxy groups.

- Solvent polarity: Polar aprotic solvents (e.g., DCM) enhance fluoromethylation efficiency .

- Catalyst loading: 5 mol% 4CzIPN yields ~30% product in photoredox reactions, with scalability challenges noted .

Table 1 : Comparison of Synthetic Routes

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| ICl-mediated iodination | 65–70 | H2SO4, 60°C, 12h | |

| Photoredox fluoromethylation | 30 | 4CzIPN, CH2Cl2, blue LED, 24h |

Q. How can researchers characterize the electronic effects of substituents in this compound using spectroscopic methods?

Answer:

- 19F-NMR : The fluoromethyl group exhibits a distinct shift at ~-220 ppm (referenced to CFCl3), sensitive to adjacent electron-withdrawing groups like iodine .

- 1H-NMR : Methoxy protons resonate as singlets at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substituent positions (e.g., para-iodo causes deshielding) .

- X-ray crystallography : Resolves steric effects from the bulky iodine atom, confirming the planar aromatic ring and bond length alterations due to electron-withdrawing groups .

Advanced Research Questions

Q. What experimental strategies address contradictions in regioselectivity during iodination of dimethoxybenzene derivatives?

Answer: Contradictions arise from competing ortho/para-directing effects of methoxy and fluoromethyl groups. Solutions include:

- Lewis acid modulation : Using BF3·Et2O to enhance para selectivity by coordinating with methoxy oxygen .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic para-iodination, while higher temperatures promote thermodynamic ortho products due to steric repulsion .

Case Study :

A 2020 study reported 85% para selectivity at 0°C vs. 60% ortho at 80°C for analogous compounds .

Q. How does the fluoromethyl group influence the compound’s stability under acidic or oxidative conditions?

Answer: The fluoromethyl group is prone to hydrolysis under strong acids (e.g., HCl) but stabilizes via hyperconjugation in neutral/alkaline conditions.

Q. What methodologies are recommended for studying biological activity of derivatives of this compound?

Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Computational modeling : DFT calculations predict binding affinity to target enzymes (e.g., cytochrome P450) by analyzing charge distribution and steric bulk .

Table 2 : Example Biological Data (Analogous Compounds)

| Derivative | MIC (μg/mL) | Target Enzyme IC50 (nM) |

|---|---|---|

| 4-Iodo-2-fluoromethyl | 12.5 | 450 |

| Non-iodinated analog | >50 | >1000 |

Q. How can researchers resolve data contradictions in reaction yields reported across studies?

Answer: Contradictions often stem from:

- Impurity profiles : Unreported byproducts (e.g., deiodinated species) skew yields. LC-MS or HPLC purity checks are critical .

- Catalyst deactivation : Trace moisture in photoredox reactions reduces 4CzIPN efficiency. Rigorous drying of solvents/subsrates improves reproducibility .

Recommendation : Use standardized protocols (e.g., USP <1010> for reaction validation) and report full experimental metadata.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Answer:

- Reaxys/Scifinder : Screen analogous reactions (e.g., SNAr substitutions) using the compound’s CAS registry number.

- Machine learning : Train models on datasets like Pistachio or BKMS_METABOLIC to predict feasible pathways (e.g., Suzuki couplings at the iodine site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.